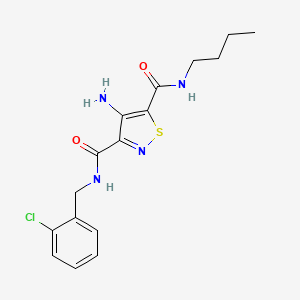![molecular formula C19H21FN2O3S2 B11199882 5-(Cyclobutanecarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B11199882.png)
5-(Cyclobutanecarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The core structure consists of a tetrahydrothieno[3,2-c]pyridine ring system.
- Attached to this ring, we have a cyclobutanecarbonyl group and an N-(5-fluoro-2-methylphenyl)-sulfonamide moiety.
- It’s worth noting that this compound’s intricate structure suggests potential interesting properties and applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods may involve modifications of existing synthetic strategies or custom approaches developed by research teams.
Chemical Reactions Analysis
- Reactions this compound might undergo include:
Oxidation: Oxidative transformations of the cyclobutanecarbonyl group or the sulfonamide.
Reduction: Reduction of functional groups (e.g., carbonyl reduction).
Substitution: Nucleophilic substitution at various positions.
- Common reagents and conditions would depend on the specific reaction. For example:
Oxidation: Oxidants like potassium permanganate, chromic acid, or peracids.
Reduction: Hydrogenation with a metal catalyst (e.g., palladium on carbon).
Substitution: Sodium azide, alkyl halides, or other nucleophiles.
- Major products would vary based on the reaction type and regioselectivity.
Scientific Research Applications
- This compound’s potential applications span various fields:
Medicine: Investigate its pharmacological properties, potential as a drug candidate, or interactions with biological targets.
Chemistry: Explore its reactivity, stability, and synthetic utility.
Industry: Assess its use in materials science or catalysis.
Biology: Investigate its impact on cellular processes.
Environmental Science: Assess its fate and behavior in the environment.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be needed to elucidate its effects.
- Molecular targets and pathways involved would require experimental studies.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, we can compare it to related structures:
- Look for other tetrahydrothieno[3,2-c]pyridine derivatives.
- Consider compounds with similar functional groups (e.g., sulfonamides, carbonyls).
- Highlight its uniqueness based on its specific combination of features.
Properties
Molecular Formula |
C19H21FN2O3S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-(cyclobutanecarbonyl)-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide |
InChI |
InChI=1S/C19H21FN2O3S2/c1-12-5-6-15(20)10-16(12)21-27(24,25)18-9-14-11-22(8-7-17(14)26-18)19(23)13-3-2-4-13/h5-6,9-10,13,21H,2-4,7-8,11H2,1H3 |
InChI Key |
DUYUPLXLFXSBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC3=C(S2)CCN(C3)C(=O)C4CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11199800.png)
![2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11199802.png)
![3-(2,3-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11199811.png)
![N-(4-Fluorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11199819.png)
![N-(2-chloro-4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11199820.png)
![Methyl 2-[({[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B11199825.png)
![3-[(3-Fluorophenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11199827.png)
![N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11199833.png)
![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B11199835.png)

![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B11199866.png)
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11199872.png)
![N-cyclohexyl-N-methyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide](/img/structure/B11199880.png)
![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11199893.png)
